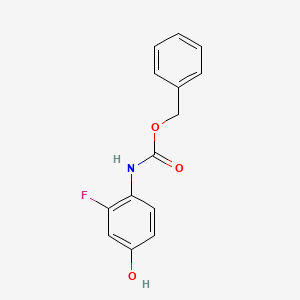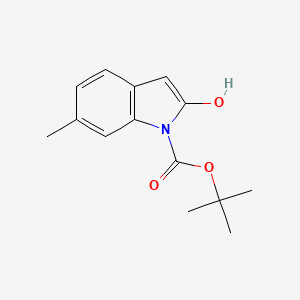![molecular formula C12H19ClO2Si B8034182 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol](/img/structure/B8034182.png)
3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring with a chlorine substituent. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol typically involves the protection of the hydroxyl group on 4-chlorophenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, often performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: The chlorine substituent can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol is used as a protecting group for phenols. It helps in the selective protection and deprotection of hydroxyl groups, facilitating multi-step synthetic processes .
Biology and Medicine: This compound is used in the synthesis of various biologically active molecules. Its stability and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials. Its role as a protecting group is crucial in the manufacture of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .
Comparación Con Compuestos Similares
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Comparison: Compared to these similar compounds, 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol is unique due to the presence of the chlorine substituent on the phenol ring. This chlorine atom can participate in additional chemical reactions, providing more versatility in synthetic applications .
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFUALSXNLKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-ol](/img/structure/B8034112.png)
![4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B8034115.png)
![2-[(Tert-butyldimethylsilyl)oxy]-6-fluorophenol](/img/structure/B8034118.png)
![5-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B8034124.png)




![5-Chloro-2-[(4-methylpiperazin-1-YL)methyl]phenol dihydrochloride](/img/structure/B8034155.png)



![4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol](/img/structure/B8034183.png)
